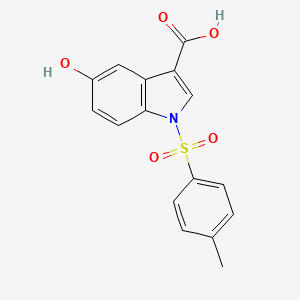

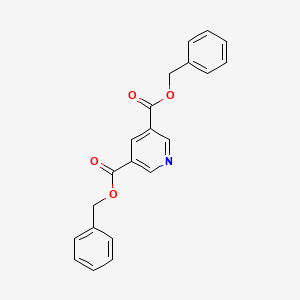

![molecular formula C10H5F3N2O4 B1473856 Acide 3-(4-trifluorométhoxyphényl)-[1,2,4]oxadiazole-5-carboxylique CAS No. 1258269-11-2](/img/structure/B1473856.png)

Acide 3-(4-trifluorométhoxyphényl)-[1,2,4]oxadiazole-5-carboxylique

Vue d'ensemble

Description

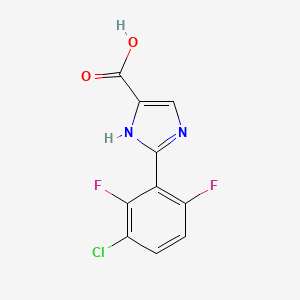

“3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a trifluoromethoxy group attached to a phenyl ring .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the coupling of α-bromo nitroalkanes to acyl hydrazides . This approach avoids the formation of a 1,2-diacyl hydrazide intermediate and allows for the direct delivery of the 2,5-disubstituted oxadiazole . The conditions for oxadiazole synthesis are mild and do not require highly oxophilic reagents .Molecular Structure Analysis

The molecular structure of “3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid” includes a 1,2,4-oxadiazole ring, a phenyl ring, and a trifluoromethoxy group . The positions of these groups and their substituents can cause differences in the properties of the compound due to variations in the electronic environment .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles can be quite diverse, depending on the substituents present in the molecule . The presence of electron-withdrawing and donating substituents can lead to a wide range of compounds being synthesized and subjected to various applications .Physical and Chemical Properties Analysis

The physical and chemical properties of “3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid” would depend on its specific structure. Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . Nitrogen has been found to be a stronger hydrogen bond acceptor than oxygen .Applications De Recherche Scientifique

Dispositifs électrochromes

Le composé a été utilisé dans la synthèse de polydithienylpyrroles qui sont utilisés comme matériaux anodiques dans les dispositifs électrochromes . L'introduction de l'unité trifluorométhoxy attirant les électrons dans la chaîne latérale des polydithienylpyrroles diminue les niveaux d'énergie HOMO et LUMO . Cela s'est avéré bénéfique pour créer des dispositifs électrochromes avec un changement de transmittance élevé et une efficacité élevée .

Activité antimicrobienne

Les dérivés de 1,2,4-oxadiazole, tels que le composé en question, ont été trouvés pour présenter une activité nématocide modérée contre Meloidogyne incognita et une activité antifongique contre Rhizoctonia solani . Certains dérivés ont également montré de forts effets antibactériens sur Xanthomonas oryzae pv. oryzae (Xoo), avec des valeurs EC50 supérieures à celles du bismerthiazol (BMT) et du cuivre thiodiazole (TDC) .

Agents antibactériens

Les composés contenant une fraction de trifluorométhylpyridine, comme ce composé, se sont avérés présenter une excellente activité antibactérienne contre Xoo et Xanthomonas oryzae pv. oryzicola (Xoc) . Ces résultats indiquent que les dérivés de 1,2,4-oxadiazole pourraient être des modèles alternatifs potentiels pour la découverte de nouveaux agents antibactériens .

Antioxydants

Les dérivés d'oxadiazole et de pipérazine sont bien documentés dans la littérature pour leurs diverses applications en tant que puissants antimicrobiens, antioxydants, analgésiques et anti-inflammatoires .

Analgésiques

Les dérivés de 1,3,4-oxadiazole se sont avérés présenter des propriétés analgésiques .

Agents antidépresseurs

Les dérivés de 1,3,4-oxadiazole se sont également avérés présenter des propriétés antidépressives .

Mécanisme D'action

Target of Action

Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence their interaction with biological targets.

Biochemical Pathways

Given the anti-infective activities of 1,2,4-oxadiazoles, it can be inferred that they may interfere with the biochemical pathways of infectious agents .

Result of Action

Given the anti-infective activities of 1,2,4-oxadiazoles, it can be inferred that they may exert their effects by inhibiting the growth or activity of infectious agents .

Orientations Futures

The future directions for research on “3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid” and similar compounds could involve further exploration of their potential applications. Oxadiazoles have shown promise in a wide range of applications, from medicinal chemistry to material science . Further refinement of 1,2,4-oxadiazole as anti-infective agents could be a valuable direction for future research .

Analyse Biochimique

Biochemical Properties

3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to exhibit strong hydrogen bond acceptor properties, which facilitate its binding to various biomolecules . It interacts with enzymes such as Sirt2, where it acts as an inhibitor, thereby influencing the deacetylation of α-tubulin . Additionally, it has been reported to interact with other proteins involved in inflammatory pathways, making it a potential candidate for anti-inflammatory drug development .

Cellular Effects

The effects of 3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and immune responses . It affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, 3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, 3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting or activating their functions . For instance, its interaction with Sirt2 involves binding to the enzyme’s active site, preventing the deacetylation of α-tubulin . This inhibition leads to changes in microtubule dynamics and cellular structure. Additionally, the compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that it can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . These effects are consistent over extended periods, making it a reliable compound for biochemical research.

Dosage Effects in Animal Models

The effects of 3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antimicrobial activities . At higher doses, it can lead to toxic effects, including liver and kidney damage . The threshold for these adverse effects has been observed at concentrations above 100 mg/kg in mice . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid is transported and distributed through specific transporters and binding proteins . It has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and ability to form hydrogen bonds .

Subcellular Localization

The subcellular localization of 3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be found in the nucleus, where it influences gene expression by interacting with transcription factors . The compound’s localization is directed by specific targeting signals and post-translational modifications .

Propriétés

IUPAC Name |

3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2O4/c11-10(12,13)18-6-3-1-5(2-4-6)7-14-8(9(16)17)19-15-7/h1-4H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNVUWCQIRUJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylsulfanyl-5,6,7,9-Tetrahydro-Pyrimido[5,4-E][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1473773.png)

![3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester](/img/structure/B1473774.png)

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1473795.png)